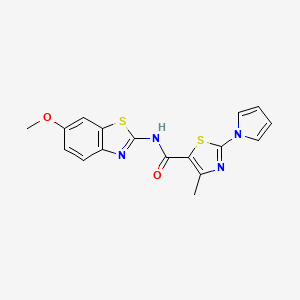![molecular formula C20H21N3O3S B10987997 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10987997.png)
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide, also known by its chemical formula C10H14N2O4S2, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes::
Buchwald–Hartwig Amination:
Other Methods:
- Information on large-scale industrial production methods for this specific compound is limited. research and development in this area continue to evolve.
Chemical Reactions Analysis
Reactivity::
Oxidation: and reactions are possible due to the presence of functional groups.
Substitution: reactions can occur at the phenyl ring or the thiazinane moiety.
Palladium catalysts: (e.g., RuPhos) play a crucial role in cross-coupling reactions.
Nucleophiles: (e.g., N-acetylpiperazine) participate in amination reactions.
Scientific Research Applications
Chemistry: Investigating novel synthetic methodologies and exploring reactivity patterns.
Biology: Studying the compound’s interactions with biological systems.
Medicine: Assessing its potential as a drug candidate.
Industry: Exploring applications in materials science and catalysis.
Mechanism of Action
- The compound’s mechanism of action remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
- While detailed information on similar compounds is scarce, further research can highlight its uniqueness.
Properties
Molecular Formula |
C20H21N3O3S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-22-18-7-3-2-6-15(18)14-19(22)20(24)21-16-8-10-17(11-9-16)23-12-4-5-13-27(23,25)26/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,21,24) |
InChI Key |
FQJGKTNXRYNVCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B10987915.png)
methanone](/img/structure/B10987917.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B10987938.png)
methanone](/img/structure/B10987944.png)
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10987950.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10987955.png)
![6-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B10987957.png)
sulfanyl]methyl}furan-2-yl)methanone](/img/structure/B10987958.png)
![(2-fluorophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10987965.png)
![Methyl 5-{[(9-oxo-9H-isoquino[2,3,4-LM]beta-carbolin-5-YL)oxy]methyl}-2-furoate](/img/structure/B10987979.png)
![4-(1H-indol-3-yl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}butan-1-one](/img/structure/B10987990.png)
![N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycine](/img/structure/B10987995.png)
![4-({[6-(benzyloxy)-1H-indol-1-yl]acetyl}amino)butanoic acid](/img/structure/B10987998.png)

